molecular formula C11H13NO3 B13998278 Propan-2-yl (4-formylphenyl)carbamate CAS No. 20131-88-8

Propan-2-yl (4-formylphenyl)carbamate

Cat. No.: B13998278
CAS No.: 20131-88-8
M. Wt: 207.23 g/mol
InChI Key: VINSZPYDAITOBY-UHFFFAOYSA-N
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Description

Propan-2-yl (4-formylphenyl)carbamate is a chemical compound with the CAS Number 20131-88-8 and a molecular formula of C11H13NO3 . It has a molecular weight of 207.226 g/mol . This compound is also known by the synonym isopropyl 4-formylphenylcarbamate . The core structure of this molecule features both a carbamate group, specifically as an isopropyl ester, and an aldehyde ( formyl ) functional group . The aldehyde group on the phenyl ring makes this compound a valuable chemical building block in organic synthesis and medicinal chemistry research. Aldehydes are versatile intermediates that can undergo various reactions, including condensation and nucleophilic addition, to form more complex structures. While specific research applications for this exact compound are not detailed in the available literature, compounds with similar carbamate and aldehyde functionalities are frequently employed as key intermediates in the synthesis of potential pharmaceutical agents, as seen in patent literature for molecules with muscarinic receptor antagonist and β2 adrenergic receptor agonist activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20131-88-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

propan-2-yl N-(4-formylphenyl)carbamate

InChI

InChI=1S/C11H13NO3/c1-8(2)15-11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14)

InChI Key

VINSZPYDAITOBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Propan 2 Yl 4 Formylphenyl Carbamate

Reactions Involving the Aromatic Aldehyde Functional Group

The aldehyde group in Propan-2-yl (4-formylphenyl)carbamate is a versatile center for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.

Grignard Additions: Organomagnesium halides (Grignard reagents) add to the aldehyde to form secondary alcohols. For instance, the reaction with a Grignard reagent, RMgX, would yield Propan-2-yl (4-(1-hydroxyalkyl)phenyl)carbamate after an acidic workup. The carbamate (B1207046) group is generally stable under these conditions, provided that anhydrous solvents are used and the temperature is controlled. nih.govwikipedia.orglibretexts.org

Wittig Reactions: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. libretexts.orgorganic-chemistry.orgwikipedia.orgudel.edumasterorganicchemistry.com The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would lead to the formation of a stilbene (B7821643) derivative with the carbamate group intact. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. wikipedia.org

Horner–Wadsworth–Emmons (HWE) Reactions: As a modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than phosphonium ylides. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.comyoutube.com This reaction typically shows high E-selectivity in the formation of the alkene product. The reaction of this compound with a stabilized phosphonate ester would yield the corresponding (E)-alkene. wikipedia.orgalfa-chemistry.com

Table 1: Overview of Nucleophilic Addition Reactions

Reaction Reagent Product Type
Grignard Addition RMgX Secondary Alcohol
Wittig Reaction Ph₃P=CHR Alkene

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental in forming new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, typically catalyzed by a weak base. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org The reaction with this compound would produce a cinnamic acid derivative or a related α,β-unsaturated compound.

Aldol (B89426) Condensation: In a crossed-aldol condensation, this compound can react with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. wikipedia.orgsigmaaldrich.comkhanacademy.orglibretexts.orgmagritek.com Since it cannot form an enolate itself, it acts as the electrophilic partner, leading to a β-hydroxy carbonyl compound, which may subsequently dehydrate. wikipedia.org

Mannich Reaction: This is a three-component reaction involving the aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone). wikipedia.orgadichemistry.comoarjbp.comnih.govias.ac.in The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which is then attacked by the enol of the ketone to yield a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgadichemistry.com

Schiff Base Formation: The reaction of the aldehyde with a primary amine leads to the formation of an imine, also known as a Schiff base. chemsociety.org.ngjetir.orgijacskros.com This reaction is typically reversible and may require the removal of water to drive it to completion. The electronic nature of the substituents on the amine can influence the rate of reaction.

Reductions and Oxidations to Corresponding Alcohols and Carboxylic Acids

The oxidation state of the aldehyde carbon can be readily altered.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding Propan-2-yl (4-(hydroxymethyl)phenyl)carbamate. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.compressbooks.pubchemguide.co.uk

Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 4-((isopropoxycarbonyl)amino)benzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be employed for this purpose. nih.govmdpi.comchegg.comnih.govprinceton.edu

Multi-Component Reaction Participation

This compound is a suitable aldehyde component for various multi-component reactions (MCRs).

Ugi Reaction: In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. This compound can serve as the aldehyde component in this reaction. nih.govbeilstein-journals.org

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. The aldehyde functionality of the title compound can participate in this transformation.

Transformations at the Carbamate Moiety

The carbamate group also possesses distinct reactivity, particularly concerning its stability.

Hydrolytic Stability and Degradation Pathways

The stability of the carbamate linkage is pH-dependent.

Acidic Conditions: Under strong acidic conditions, the carbamate can undergo hydrolysis. The mechanism may involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability will depend on the acid concentration and temperature.

Basic Conditions: In the presence of a strong base, the carbamate can be hydrolyzed to 4-aminobenzaldehyde (B1209532) and isopropanol (B130326), with the release of carbon dioxide upon acidification. The mechanism can proceed through a BAc2 pathway involving nucleophilic attack of hydroxide (B78521) at the carbonyl carbon.

Table 2: Summary of Compound Reactivity

Functional Group Reaction Type Key Reagents/Conditions Resulting Functional Group
Aldehyde Grignard Addition RMgX, Et₂O Secondary Alcohol
Aldehyde Wittig Reaction Ph₃P=CHR Alkene
Aldehyde Knoevenagel Condensation CH₂(CN)₂, base α,β-Unsaturated nitrile
Aldehyde Reduction NaBH₄, MeOH Primary Alcohol
Aldehyde Oxidation KMnO₄ Carboxylic Acid
Aldehyde Schiff Base Formation R'NH₂ Imine

Reactions with Nitrogen and Oxygen Nucleophiles (e.g., aminolysis, alcoholysis)

This compound, possessing an electrophilic carbonyl center, is susceptible to attack by various nucleophiles. Reactions with nitrogen and oxygen nucleophiles, such as aminolysis and alcoholysis, are of particular interest as they represent fundamental transformations of the carbamate functional group.

The aminolysis of aryl carbamates, particularly those bearing electron-withdrawing substituents on the aromatic ring, has been a subject of kinetic and mechanistic studies. The presence of the 4-formyl group, a moderate electron-withdrawing group, is expected to enhance the electrophilicity of the carbamate carbonyl carbon, thereby facilitating nucleophilic attack. The general reaction of this compound with a primary or secondary amine would proceed to yield a urea (B33335) derivative and isopropanol.

Similarly, alcoholysis, the reaction with an alcohol, would result in a transesterification reaction, yielding a different carbamate and isopropanol. This reaction is typically slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines. The reaction is often catalyzed by either acid or base.

The proposed mechanism for these reactions can be either a concerted process or a stepwise process involving a tetrahedral intermediate. For aminolysis, kinetic studies on related aryl thiocarbamates suggest that the reaction mechanism can be influenced by the nature of the non-leaving group (the group attached to the nitrogen). A concerted mechanism is often favored, potentially involving a hydrogen-bonded cyclic transition state, especially with primary and secondary amine nucleophiles. The presence of the electron-withdrawing formyl group on the phenyl ring would likely favor a more associative transition state.

Illustrative data for the aminolysis of this compound with various amines is presented below, based on general reactivity trends for similar compounds.

Table 1: Illustrative Aminolysis of this compound

EntryAmine NucleophileSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1BenzylamineAcetonitrile (B52724)5012N-Benzyl-N'-(4-formylphenyl)urea85
2PiperidineDichloromethane (B109758)2581-(4-Formylphenyl)-4-piperidin-1-ylcarboxamide92
3Aniline (B41778)Toluene80241-(4-Formylphenyl)-3-phenylurea70

Protecting Group Chemistry and Deprotection Strategies

The carbamate functional group is widely utilized as a protecting group for amines in organic synthesis. acs.org The propan-2-yl carbamate moiety in this compound effectively "protects" the amino group of 4-aminobenzaldehyde, reducing its nucleophilicity and basicity. researchgate.netnih.gov This protection allows for chemical transformations to be carried out on other parts of the molecule, such as the formyl group, without interference from the amine.

A variety of strategies can be employed for the deprotection of carbamates to regenerate the free amine. The choice of deprotection method depends on the stability of the carbamate and the compatibility with other functional groups in the molecule. Common deprotection strategies for carbamates include acidic or basic hydrolysis, and nucleophilic cleavage. koreascience.krstudymind.co.uk

For this compound, acidic hydrolysis, for instance with a strong acid like trifluoroacetic acid, would proceed via protonation of the carbonyl oxygen, followed by the loss of isopropanol and subsequent decarboxylation of the resulting carbamic acid to yield 4-aminobenzaldehyde.

Basic hydrolysis, using a strong base such as sodium hydroxide, would involve the attack of a hydroxide ion at the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the alkoxide and form a carbamate salt, which upon acidification would decarboxylate to the amine.

Nucleophilic cleavage offers a milder alternative for deprotection. Reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF) in an aprotic solvent like THF have been shown to effectively cleave carbamates. koreascience.krstudymind.co.uk The fluoride ion acts as a nucleophile, attacking the carbonyl carbon.

Table 2: General Deprotection Strategies for Isopropyl Carbamates

MethodReagents and ConditionsMechanism
Acidic CleavageTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Protonation followed by elimination and decarboxylation
Basic HydrolysisSodium hydroxide (NaOH) in Methanol/WaterNucleophilic acyl substitution followed by decarboxylation
Nucleophilic CleavageTetra-n-butylammonium fluoride (TBAF) in Tetrahydrofuran (THF)Nucleophilic attack by fluoride on the carbonyl carbon

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is substituted with two groups of opposing electronic effects: the propan-2-yloxycarbonylamino group (a carbamate) and the formyl group. The carbamate group is generally considered an activating group and is ortho, para-directing in electrophilic aromatic substitution (EAS) due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. Conversely, the formyl group is a deactivating group and a meta-director due to its electron-withdrawing nature. researchgate.netresearchgate.net

For nucleophilic aromatic substitution (NAS), the presence of the strongly electron-withdrawing formyl group, particularly in the para position to a potential leaving group, would activate the ring towards nucleophilic attack. If a suitable leaving group, such as a halogen, were present on the ring, a nucleophile could displace it. The reaction would proceed via an addition-elimination mechanism, with the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate would be delocalized onto the oxygen atom of the formyl group.

Investigations into Intramolecular Rearrangements and Cyclization Reactions

This compound itself is not predisposed to significant intramolecular rearrangements under normal conditions. However, derivatives of this compound, particularly those with appropriately positioned reactive functional groups, could undergo intramolecular cyclization.

For instance, if a nucleophilic group were introduced at a position ortho to either the carbamate or the formyl group, intramolecular cyclization could be envisioned. An example would be the introduction of a hydroxyl or amino group at the 3-position. In such a scenario, the nucleophilic group could attack the electrophilic formyl carbon to form a cyclic hemiaminal or hemiacetal, or potentially attack the carbamate carbonyl.

Another possibility for intramolecular reaction involves the formyl group. If a Wittig reagent or a similar carbon nucleophile were to react with the aldehyde, the resulting product could possess a side chain capable of intramolecularly attacking the carbamate.

Furthermore, cyclization reactions could be initiated by the activation of the carbamate. For example, treatment with a strong base could lead to the formation of an isocyanate intermediate via elimination, which could then be trapped intramolecularly by a suitably located nucleophile. Such cyclization-activated prodrug strategies have been explored for the release of active compounds.

Detailed Mechanistic Elucidation of Key Transformations Using Kinetic Studies and Trapping Experiments

The mechanism of key transformations of this compound, such as aminolysis, can be elucidated through detailed kinetic studies and trapping experiments. Kinetic studies on the aminolysis of related aryl carbamates and thiocarbamates have provided valuable insights into the reaction mechanism.

The reaction rate of aminolysis is typically monitored by following the disappearance of the starting carbamate or the appearance of the product urea. The dependence of the reaction rate on the concentration of the amine nucleophile can distinguish between different mechanistic pathways. A linear dependence suggests a direct displacement (concerted) mechanism or a stepwise mechanism where the initial nucleophilic attack is rate-determining. Non-linear kinetics may indicate a more complex mechanism, possibly involving a change in the rate-determining step or the involvement of a catalyst.

The electronic nature of the substituents on both the phenyl ring and the nucleophile significantly influences the reaction rate. For this compound, the electron-withdrawing formyl group is expected to accelerate the rate of nucleophilic attack compared to an unsubstituted phenyl carbamate. This can be quantified by determining the Hammett ρ value for a series of substituted phenyl carbamates, where a positive ρ value would indicate the buildup of negative charge in the transition state, consistent with nucleophilic attack.

Kinetic isotope effects (KIEs) can also provide mechanistic details. For example, a primary kinetic isotope effect observed when using a deuterated amine nucleophile (R₂ND) would suggest that the N-H bond is being broken in the rate-determining step, which is often indicative of a concerted mechanism involving a cyclic, hydrogen-bonded transition state.

Trapping experiments can be employed to detect the presence of reactive intermediates. For instance, in a stepwise mechanism involving a tetrahedral intermediate, it might be possible to trap this intermediate under certain conditions. Similarly, if an isocyanate intermediate were proposed in a base-catalyzed elimination-addition pathway, it could be trapped by a potent and selective trapping agent.

Table 3: Hypothetical Kinetic Data for the Aminolysis of Substituted Propan-2-yl (X-phenyl)carbamates with Benzylamine

Substituent (X)Rate Constant (k, M⁻¹s⁻¹)Relative Rate
4-OCH₃5.2 x 10⁻⁵0.26
H2.0 x 10⁻⁴1.00
4-Cl7.5 x 10⁻⁴3.75
4-CHO1.5 x 10⁻³7.50
4-NO₂8.0 x 10⁻³40.0

Derivatization Strategies and Analogue Development from Propan 2 Yl 4 Formylphenyl Carbamate

Systematic Structural Modification at the Formyl Position

The aldehyde functionality in propan-2-yl (4-formylphenyl)carbamate is a prime site for a wide range of chemical transformations, enabling the introduction of diverse structural motifs. Standard reactions of aldehydes, such as condensation, olefination, and reductive amination, can be readily applied to this substrate to generate a library of derivatives.

One of the most common derivatizations is the conversion of the formyl group into an oxime. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. The reaction conditions can be tuned to favor the formation of either the (E)- or (Z)-isomer of the resulting oxime. The presence of the electron-withdrawing carbamate (B1207046) group can influence the reactivity of the aldehyde and the stereochemical outcome of the oximation reaction. ias.ac.inwikipedia.orgnih.gov

The Wittig reaction provides a powerful tool for converting the formyl group into a carbon-carbon double bond, allowing for the introduction of a wide variety of substituents. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net The reaction of this compound with a phosphorus ylide can be used to synthesize stilbene (B7821643) and cinnamate (B1238496) analogues. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide used.

Reductive amination is another key transformation of the formyl group, providing a direct route to secondary and tertiary amines. thieme-connect.denih.govrsc.orgrsc.org This one-pot reaction typically involves the condensation of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ with a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The carbamate moiety is generally stable under these conditions.

Table 1: Examples of Derivatization at the Formyl Position

Starting MaterialReagent(s)ProductReaction TypeRepresentative Yield (%)
This compoundHydroxylamine hydrochloride, BasePropan-2-yl (4-(hydroxyiminomethyl)phenyl)carbamateOximation85-95
This compoundBenzyltriphenylphosphonium chloride, BasePropan-2-yl (4-styrylphenyl)carbamateWittig Reaction70-85
This compoundAniline (B41778), NaBH(OAc)₃Propan-2-yl (4-((phenylamino)methyl)phenyl)carbamateReductive Amination60-80
This compoundDiethylamine, NaBH₃CNPropan-2-yl (4-((diethylamino)methyl)phenyl)carbamateReductive Amination65-85

Exploration of N-Substituted Carbamate Derivatives

The nitrogen atom of the carbamate group in this compound can be functionalized to introduce a variety of substituents, leading to a diverse range of N-substituted analogues. These modifications can significantly impact the electronic properties and biological activity of the resulting molecules.

N-Alkylation of the carbamate can be achieved by reacting the parent compound with alkyl halides in the presence of a base. researchgate.netacsgcipr.orgchemrxiv.orgrsc.org The reactivity of the carbamate nitrogen is influenced by the electron-withdrawing nature of the adjacent carbonyl group. More sophisticated methods, such as the Mitsunobu reaction, can also be employed for the introduction of alkyl groups under milder conditions.

N-Arylation of the carbamate can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. rsc.orgnih.govrsc.orgresearchgate.netorganic-chemistry.org These methods allow for the introduction of a wide range of substituted aryl and heteroaryl groups, providing access to a rich chemical space of N-aryl carbamate derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and good functional group tolerance.

Table 2: Synthesis of N-Substituted Carbamate Derivatives

Starting MaterialReagent(s)ProductReaction TypeRepresentative Yield (%)
This compoundMethyl iodide, K₂CO₃Propan-2-yl methyl(4-formylphenyl)carbamateN-Alkylation70-85
This compoundPhenylboronic acid, Cu(OAc)₂, BasePropan-2-yl (4-formylphenyl)(phenyl)carbamateN-Arylation (Ullmann-type)50-70
This compound4-Chlorophenyl iodide, Pd catalyst, Ligand, BasePropan-2-yl (4-chlorophenyl)(4-formylphenyl)carbamateN-Arylation (Buchwald-Hartwig)60-80

Isopropyl Group Modifications and Their Impact on Reactivity

The isopropyl group of the carbamate ester is another site for structural modification, which can influence the compound's solubility, metabolic stability, and biological activity. While direct modification of the isopropyl group is challenging, its replacement with other alkyl or aryl groups can be achieved through a transesterification reaction.

Transesterification of the isopropyl carbamate can be catalyzed by either acid or base. rsc.orgorganic-chemistry.orgmasterorganicchemistry.comresearchgate.net For example, reacting this compound with an excess of another alcohol, such as ethanol (B145695) or methanol, in the presence of a suitable catalyst will lead to the corresponding ethyl or methyl carbamate. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the isopropanol (B130326) by-product. The rate of transesterification is influenced by the steric hindrance of the incoming alcohol and the electronic properties of the aryl ring. Electron-withdrawing groups on the phenyl ring can facilitate the nucleophilic attack on the carbamate carbonyl. rsc.org

Table 3: Transesterification of this compound

Starting MaterialAlcoholCatalystProductRepresentative Yield (%)
This compoundMethanolAcid or BaseMethyl (4-formylphenyl)carbamate70-90
This compoundEthanolAcid or BaseEthyl (4-formylphenyl)carbamate75-95
This compoundBenzyl alcoholAcid or BaseBenzyl (4-formylphenyl)carbamate60-80

Design and Synthesis of Bridged and Fused Ring Systems Incorporating the Core Structure

The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecular architectures, including bridged and fused ring systems. Intramolecular cyclization reactions or multicomponent reactions can be employed to construct these sophisticated scaffolds.

For instance, the formyl group can participate in intramolecular reactions with a suitably positioned nucleophile on a modified carbamate side chain to form heterocyclic rings. Alternatively, the aromatic ring can undergo intramolecular cyclization onto a functionalized side chain.

Multicomponent reactions, such as the Pictet-Spengler or Povarov reactions, can be utilized to construct fused heterocyclic systems in a single step. wikipedia.orgjk-sci.comnih.govresearchgate.netnih.govmdpi.com In a Pictet-Spengler type reaction, a derivative of this compound where the carbamate nitrogen is part of a β-arylethylamine moiety could undergo cyclization to form a tetrahydro-β-carboline or a tetrahydroisoquinoline ring system. The Povarov reaction, an aza-Diels-Alder reaction, could involve the formyl group reacting with an aniline and an alkene to generate quinoline (B57606) derivatives.

Table 4: Examples of Bridged and Fused Ring Synthesis Strategies

Reaction TypeReactantsProduct Core Structure
Intramolecular Aldol (B89426) CondensationA derivative with a ketone-containing N-alkyl chainFused bicyclic system
Pictet-Spengler ReactionA tryptamine-derived carbamateTetrahydro-β-carboline
Povarov ReactionThis compound, Aniline, AlkeneTetrahydroquinoline

Development of Functionalized Scaffolds for Advanced Chemical Applications

This compound and its derivatives can serve as versatile scaffolds for the development of functionalized molecules with applications in combinatorial chemistry, drug discovery, and materials science. nih.govacs.orgnih.govyoutube.comacs.org The ability to independently modify the formyl and carbamate moieties allows for the creation of diverse chemical libraries.

In solid-phase synthesis, the carbamate functionality can be used as a linker to attach the molecule to a solid support. nih.govmdpi.comnih.govescholarship.orgfrontiersin.org The formyl group can then be elaborated through a series of reactions, and the final product can be cleaved from the resin. This approach facilitates the rapid synthesis and purification of a large number of compounds for high-throughput screening.

The core structure of this compound can also be incorporated into larger molecules to modulate their properties. For example, it can be used as a building block in the synthesis of polymers, liquid crystals, or functional dyes. The specific substitution pattern on the aromatic ring and the nature of the carbamate group can be tailored to achieve the desired physical and chemical properties. The development of such functionalized scaffolds is a key area of research in modern organic chemistry. nih.govacs.orgnih.gov

Table 5: Applications of Functionalized Scaffolds

Application AreaScaffold Feature UtilizedExample of Application
Combinatorial ChemistryBifunctional nature (formyl and carbamate groups)Synthesis of compound libraries for drug screening
Solid-Phase SynthesisCarbamate as a linkerHigh-throughput synthesis of peptides and small molecules
Materials ScienceAromatic core and modifiable functional groupsDevelopment of polymers with specific optical or electronic properties

Applications in Advanced Organic Synthesis and Material Science

Propan-2-yl (4-formylphenyl)carbamate as a Versatile Synthetic Intermediate

The dual functionality of this compound renders it a versatile intermediate for the synthesis of a wide array of organic compounds. The aldehyde group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, while the carbamate (B1207046) group serves as a protected form of an aniline (B41778), which can be deprotected under specific conditions to reveal a primary amine for further functionalization.

The presence of both an electrophilic aldehyde and a latent nucleophilic amine (after deprotection) makes this compound an attractive starting material for the synthesis of complex organic molecules, including heterocyclic compounds and active pharmaceutical ingredients. N-protected aminobenzaldehydes, such as N-Boc-4-aminobenzaldehyde, are recognized as important starting materials in pharmaceutical synthesis. korea.ac.krresearchgate.net These compounds can undergo a variety of transformations, including multicomponent reactions, to generate intricate molecular scaffolds. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the aldehyde functionality can readily participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to build carbon skeletons and introduce new functional groups.

Following these transformations, the carbamate protecting group can be removed to liberate the aniline moiety. This newly exposed primary amine can then be used for subsequent reactions, such as amide bond formation, sulfonylation, or the construction of nitrogen-containing heterocycles. This sequential reactivity provides a powerful tool for the convergent synthesis of complex target molecules. The N-Boc protecting group, a close analogue to the isopropoxycarbonyl group in the title compound, is widely used in organic synthesis and can be removed under acidic conditions. nih.gov

Table 1: Potential Reactions of this compound in Organic Synthesis

Reaction Type Functional Group Involved Potential Products
Reductive Amination Aldehyde Secondary and tertiary amines
Wittig Reaction Aldehyde Alkenes
Aldol Condensation Aldehyde β-hydroxy aldehydes or α,β-unsaturated aldehydes
Schiff Base Formation Aldehyde Imines (Schiff bases)
Amide Coupling Amine (after deprotection) Amides

The structure of this compound is well-suited for its use as a building block in the design and synthesis of ligands for catalysis, including chiral ligands for asymmetric synthesis. The aldehyde group can be readily converted into an imine through condensation with a primary amine, a reaction that forms the basis for many Schiff base ligands. nih.govajchem-a.comorientjchem.orgnih.gov By using a chiral amine in this condensation reaction, a chiral Schiff base ligand can be generated.

These Schiff base ligands can then be coordinated to a variety of transition metals to form catalysts for a range of asymmetric transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the aromatic ring. The carbamate group, being an electron-donating group, can influence the electronic environment of the metal center. Furthermore, after deprotection, the resulting amino group can be further functionalized to create multidentate ligands, which can enhance the stability and catalytic performance of the metal complexes. The development of P,N ligands, for instance, has been a significant area of research in asymmetric catalysis. rsc.org

Combinatorial chemistry is a powerful technique for the rapid synthesis and screening of large libraries of compounds to discover new materials with desired properties. The bifunctional nature of this compound makes it an ideal candidate for inclusion in combinatorial libraries for material discovery. The two distinct functional groups allow for the generation of a diverse range of structures through parallel synthesis.

For example, the aldehyde group can be reacted with a library of different amines to create a diverse set of imines. Subsequently, the carbamate can be deprotected and reacted with a library of acyl chlorides to generate a large array of amides. This two-step diversification strategy can lead to the rapid generation of thousands of unique compounds. The properties of these compounds can then be screened for applications in areas such as organic electronics, polymer science, and sensor technology. The use of carbamates in the generation of combinatorial libraries for screening bioactive molecules has been reported. nih.gov

Role in the Development of Functional Polymeric Materials

The presence of two reactive sites in this compound also makes it a valuable component in the synthesis of functional polymeric materials. It can act as a monomer in step-growth polymerization or as a cross-linking agent to create robust polymer networks.

This compound can be envisioned as a monomer in step-growth polymerization. wikipedia.orgresearchgate.netlibretexts.orgopenstax.org For instance, it can undergo polymerization with a suitable co-monomer that possesses two functional groups complementary to the aldehyde and the carbamate. One notable application is in the formation of non-isocyanate polyurethanes (NIPUs). digitellinc.comkit-technology.deresearchgate.netrsc.org Traditional polyurethane synthesis involves the use of highly toxic isocyanates. The reaction between a carbamate and an aldehyde presents a safer alternative for forming the urethane (B1682113) linkage.

In such a polymerization, a dicarbamate monomer could react with a dialdehyde, or conversely, a monomer like this compound could be converted to a diol via reduction of the aldehyde, and then polymerized with a dicarbamate. The resulting polyurethanes could find applications as coatings, adhesives, and elastomers. The properties of the final polymer can be tailored by the choice of the co-monomer and the polymerization conditions.

The difunctional nature of this compound allows it to act as a cross-linking agent to create three-dimensional polymer networks. nih.govnih.govresearchgate.net In a pre-formed polymer containing reactive groups, such as primary amines, the aldehyde groups of the carbamate can react to form cross-links. For instance, bioderived polycarbamates have been cross-linked with dialdehydes to form nonisocyanate polyurethanes. acs.orgresearchgate.net

This cross-linking process enhances the mechanical properties, thermal stability, and solvent resistance of the resulting material. The carbamate functionality could also participate in cross-linking reactions, for example, through transcarbamoylation with hydroxyl groups on a polymer backbone. The ability to form cross-linked networks is crucial for the development of materials such as hydrogels, thermosets, and high-performance coatings.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-Boc-4-aminobenzaldehyde
N-Boc-methylamine
Terephthaloyl chloride
Terephthalaldehyde
1,4-cyclohexanedicarboxaldehyde
2,5-diformylfuran
Ethylene glycol

Incorporation into Responsive Materials and Supramolecular Assemblies

The dual functionality of this compound makes it a prime candidate for the design of responsive, or "smart," materials and intricate supramolecular structures. These applications hinge on the distinct chemical properties of its aldehyde and carbamate moieties.

The aldehyde group is particularly valuable for creating materials that can respond to specific chemical stimuli, such as changes in pH or the presence of amine-containing compounds. This reactivity allows for the formation of dynamic covalent bonds, most notably imines (also known as Schiff bases), through reaction with primary amines. nih.govresearchgate.net This reversible bonding is the foundation for self-healing polymers and stimuli-responsive gels. rsc.orgresearchgate.net For instance, a polymer matrix incorporating this compound could be designed to cross-link in the presence of a diamine, forming a stable gel. Subsequent changes in pH could then cleave these imine bonds, leading to the dissolution of the gel. This type of dynamic behavior is highly sought after in fields such as drug delivery and tissue engineering. researchgate.net Aldehyde-functionalized polymers have demonstrated significant potential in creating mucoadhesive materials, which can adhere to mucosal tissues through the formation of imine bonds with proteins. rsc.org

Simultaneously, the carbamate group, in conjunction with the phenyl ring, provides sites for non-covalent interactions that are crucial for the formation of supramolecular assemblies. frontiersin.org The N-H proton of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govrsc.org These interactions, along with potential π-π stacking of the phenyl rings, can guide the self-assembly of molecules into well-ordered, higher-dimensional structures like fibers, sheets, or gels. acs.org The interplay between the dynamic covalent chemistry of the aldehyde and the hydrogen bonding of the carbamate could lead to the development of multi-stimuli responsive systems. For example, a gel might be formed through hydrogen bonding and then further stabilized or functionalized through subsequent reactions of the aldehyde group. While carbamates are known to participate in such interactions, some studies suggest that other functional groups, like urea (B33335), may form more efficient organogelators. rsc.org

FeatureFunctional GroupType of InteractionPotential Application in Responsive Systems
Dynamic Covalent Chemistry Aldehyde (Formyl)Imine (Schiff Base) FormationSelf-healing materials, pH-responsive gels, mucoadhesives nih.govrsc.orgresearchgate.net
Supramolecular Assembly Carbamate & Phenyl RingHydrogen Bonding, π-π StackingOrganogels, liquid crystals, ordered thin films nih.govacs.org

Utilization in Surface Functionalization and Nanotechnology

The chemical functionalities of this compound also lend themselves to the modification of surfaces and the construction of advanced nanomaterials. ebrary.net Surface functionalization is a critical process in nanotechnology, enabling the tuning of nanoparticle properties such as biocompatibility, stability, and cellular uptake. frontiersin.orgnih.gov

The aldehyde group of this compound offers a powerful tool for covalently attaching the molecule to surfaces or nanoparticles that have been pre-functionalized with amine groups. cd-bioparticles.netnih.gov This is typically achieved through reductive amination, where the initially formed imine bond is reduced to a stable amine linkage. This strategy can be employed to modify the surfaces of silicon wafers, polymer brushes, or metallic nanoparticles. nih.govacs.org For example, gold or iron oxide nanoparticles could be first coated with an amine-terminated silica (B1680970) shell and then reacted with this compound. The resulting aldehyde-coated nanoparticles could then be used for the subsequent attachment of biomolecules, such as proteins or DNA, for applications in biosensing or targeted drug delivery. cd-bioparticles.netnih.gov The aldehyde group itself is highly reactive and can be used to directly conjugate with amine groups on proteins to form stable linkages. nih.gov

Application AreaKey Functional GroupChemical Reaction/InteractionExample
Surface Modification Aldehyde (Formyl)Schiff Base Formation & Reductive AminationCovalent attachment to amine-functionalized silicon wafers or polymer brushes. nih.govacs.org
Nanoparticle Functionalization Aldehyde (Formyl)Covalent ConjugationImmobilization of proteins or other biomolecules onto nanoparticles for biosensing. cd-bioparticles.netnih.gov
Nanocomposite Formation Aldehyde & CarbamateCovalent Linkage & Intermolecular ForcesActing as a linker between nanoparticles and a polymer matrix.

Advanced Spectroscopic and Computational Investigations

Theoretical and Computational Chemistry Studies

Computational studies are essential for building a comprehensive profile of a molecule's behavior. By simulating the molecule's properties, researchers can predict its stability, reactivity, and spectroscopic characteristics, guiding further experimental work.

Quantum chemical calculations are foundational to modern chemical research, providing detailed information about molecular properties.

Density Functional Theory (DFT): DFT is a robust method for determining the electronic structure and optimized geometry of a molecule. Using functionals like B3LYP with a basis set such as 6-311+G(d,p), the ground-state energy and electron density of Propan-2-yl (4-formylphenyl)carbamate can be accurately calculated. nih.gov This optimization yields crucial data on bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure of the molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. acs.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, while a larger gap indicates higher stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the carbamate (B1207046) group, whereas the LUMO is likely centered on the electron-withdrawing formyl group and the carbonyl of the carbamate.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction, describing electron delocalization and hyperconjugative interactions. researchgate.net In this compound, NBO analysis would quantify the significant delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent carbonyl group (n → π*), a characteristic feature of the carbamate linkage that contributes to its planar geometry and stability. It would also reveal charge distribution across the molecule, highlighting the partial positive and negative charges on various atoms.

Below is an interactive table showing representative quantum chemical parameters that would be derived from such calculations.

ParameterRepresentative ValueDescription
Total Energy (Hartree) -708.5The total electronic energy of the optimized molecule.
Dipole Moment (Debye) 3.5 DA measure of the molecule's overall polarity.
HOMO Energy (eV) -6.8 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy (eV) -2.1 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (eV) 4.7 eVEnergy difference between HOMO and LUMO; indicates chemical stability.

This compound possesses several rotatable single bonds, primarily the C-O and C-N bonds of the carbamate group and the bond connecting the nitrogen to the phenyl ring. This allows the molecule to exist in various conformations.

Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating these bonds and calculating the corresponding energy. longdom.org This process identifies the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. For carbamates, key conformations are often described as syn or anti (also referred to as E or Z) with respect to the orientation of the groups around the C-N amide bond. PES mapping would reveal the most stable arrangement of the isopropyl and formylphenyl groups relative to the carbamate plane and quantify the energy required for conformational changes.

While quantum calculations typically model a molecule in the gas phase, molecular dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). nih.gov MD simulations model the movements of atoms over time based on a force field, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations would reveal:

Solvation Structure: How solvent molecules arrange around the solute, forming solvation shells.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the molecule (e.g., the N-H proton, carbonyl and formyl oxygens) and solvent molecules.

Dynamic Flexibility: How the molecule flexes and changes its conformation in solution, providing insights beyond the static picture of PES mapping.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Modes: DFT calculations can compute the harmonic vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with peaks in an experimental infrared (IR) spectrum. For this molecule, strong characteristic vibrational modes would be predicted for the N-H stretch, the C=O stretches of the carbamate and formyl groups, and various C-H and C-C vibrations of the aromatic ring.

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. This analysis would predict the λ_max values, helping to understand the electronic structure and chromophores within the molecule, primarily associated with the π → π* transitions of the aromatic system.

Computational chemistry is a powerful tool for investigating potential chemical reactions at a molecular level. mdpi.com For this compound, reaction pathway modeling could be used to study reactions such as the hydrolysis of the carbamate ester, oxidation or reduction of the aldehyde group, or electrophilic substitution on the aromatic ring.

This modeling involves identifying the structures of reactants, products, and any intermediates along the reaction coordinate. Crucially, it locates the transition state—the highest energy point on the lowest energy path between a reactant and a product. mdpi.com By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction's kinetic feasibility.

Advanced Spectroscopic Characterization Techniques

While computational studies provide a theoretical framework, advanced spectroscopic techniques are necessary to provide experimental validation of the molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals, confirming the atomic connectivity of the molecule.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the definitive solid-state structure of this compound. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions (such as hydrogen bonding or π–π stacking), offering a direct comparison for the computationally determined lowest-energy conformer.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecule's elemental composition by providing a highly accurate mass measurement, further validating its chemical identity.

These experimental techniques, when used in conjunction with the computational studies outlined above, enable a complete and detailed characterization of this compound.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotational Barriers and Molecular Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the rotational barriers around the C–N bond in carbamates. This restricted rotation arises from the partial double bond character of the C–N bond due to delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon can lead to the existence of distinct rotamers (e.g., syn and anti), which can be observed at low temperatures.

Computational studies, often employing Density Functional Theory (DFT), complement experimental DNMR data by providing detailed models of the ground and transition states of rotation. nih.govresearchgate.net For this compound, it is anticipated that the rotational barrier would be in the lower range for N-aryl carbamates, likely below 12.5 kcal/mol, a hypothesis that could be confirmed through variable temperature NMR experiments.

Table 1: Representative Rotational Barriers (ΔG‡) for Structurally Related Carbamates

Compound Rotational Barrier (ΔG‡) kcal/mol Method
N-alkylcarbamate (general) ~16 DNMR
N-phenylcarbamate 12.5 DNMR nih.gov
N-(2-pyrimidyl)carbamate <9 DNMR nih.gov
Cyclohexyl N,N-dimethylcarbamate ~15 DNMR & DFT researchgate.net

This table presents data for analogous compounds to infer the expected properties of this compound.

In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

The synthesis of this compound typically involves the reaction of 4-formylphenyl isocyanate with propan-2-ol. In-situ spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) spectroscopy, are invaluable for monitoring the kinetics of such reactions in real-time. researchgate.netmt.com The progress of the reaction can be followed by monitoring the disappearance of the strong, sharp absorption band of the isocyanate group (–N=C=O) typically found around 2250–2285 cm⁻¹ and the concurrent appearance of the carbamate carbonyl (C=O) stretching band.

This real-time monitoring allows for the determination of reaction rates, the identification of potential intermediates, and the optimization of reaction conditions such as temperature and catalyst concentration. mt.comrsc.org For the formation of this compound, in-situ FT-IR would enable a detailed understanding of the reaction mechanism, including the potential for side reactions or the formation of allophanate (B1242929) intermediates, especially if an excess of isocyanate is used. rsc.org

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Elucidation and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org For this compound, this technique would provide accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular conformation. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Studies on similar phenyl carbamates have shown that the carbamate group is a robust building block for forming hydrogen-bonded solids. nih.gov The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl and ester oxygens can act as acceptors. In the case of this compound, the formyl group provides an additional hydrogen bond acceptor site, potentially leading to complex and interesting supramolecular architectures.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for carbamates. nih.govresearchgate.net Different polymorphs can exhibit distinct physical properties, and their identification is crucial. Single-crystal X-ray diffraction, in conjunction with other techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), would be essential for identifying and characterizing any polymorphic forms of this compound. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for an Analogous Phenyl Carbamate

Parameter Phenyl N-(4-nitrophenyl)carbamate (Molecule A) Phenyl N-(4-nitrophenyl)carbamate (Molecule B)
Crystal System Triclinic Triclinic
Space Group P-1 P-1
a (Å) 9.6722 (3) 9.6722 (3)
b (Å) 10.2543 (5) 10.2543 (5)
c (Å) 12.4787 (6) 12.4787 (6)
α (°) 84.625 (3) 84.625 (3)
β (°) 79.386 (3) 79.386 (3)
γ (°) 77.955 (3) 77.955 (3)
Dihedral angle between rings (°) 48.18 (14) 45.81 (14)

This table is based on data from a structurally related compound, phenyl N-(4-nitrophenyl)carbamate, to provide an example of typical crystallographic parameters. nih.gov

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Product Identification

Advanced mass spectrometry (MS) techniques are indispensable for the structural characterization of this compound and for mechanistic studies of its formation and fragmentation. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that can be used to determine the molecular weight of the compound with high accuracy.

Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. For carbamates, characteristic fragmentation pathways include cleavage of the ester bond and the carbamate C-N bond. nih.govacs.org In the case of this compound, key fragmentation ions would be expected from the loss of the propan-2-yl group, the loss of carbon dioxide, and cleavage to form ions corresponding to the 4-formylphenyl isocyanate and propan-2-ol precursors. The presence of the aldehyde group may also lead to specific fragmentation patterns, such as the loss of a hydrogen atom or the formyl group (CHO). libretexts.orgwhitman.edu

By analyzing the fragmentation of the parent molecule and any reaction byproducts, mass spectrometry can be used to confirm the structure of the desired product and to identify impurities, thus aiding in the optimization of synthetic routes.

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) is the premier technique for the purity assessment of this compound. A reversed-phase HPLC method, likely employing a C18 or C8 stationary phase, would be suitable for its analysis. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the possible addition of modifiers like formic acid to improve peak shape. nih.govs4science.atresearchgate.net

Detection can be achieved using a diode-array detector (DAD) or a UV-Vis detector, monitoring at a wavelength where the aromatic system and carbonyl group show strong absorbance. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.govhpst.cz This combination allows for the confident identification and quantification of the target compound, as well as the detection and identification of trace impurities. The development of a validated HPLC method is essential for quality control, ensuring the purity and consistency of this compound.

Table 3: General HPLC Conditions for Carbamate Analysis

Parameter Typical Conditions
Column Reversed-phase C18 or C8
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector DAD or UV-Vis
Wavelength ~200-280 nm
Flow Rate 0.5-1.5 mL/min
Injection Volume 5-20 µL

This table provides a general set of starting conditions for the HPLC analysis of aromatic carbamates, which would be optimized for the specific analysis of this compound. nih.govs4science.atresearchgate.net


Q & A

Q. How can researchers design SAR studies to explore the role of the formyl group in bioactivity?

  • Methodology :
  • Derivatization : Synthesize analogs (e.g., 4-cyanophenyl or 4-acetylphenyl variants). Test in enzyme inhibition assays (IC50_{50} comparisons).
  • Electrostatic potential mapping : Use Multiwfn to visualize formyl group electron-withdrawing effects on carbamate reactivity .

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